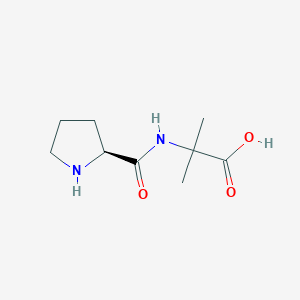![molecular formula C28H46OSn B12537240 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-64-4](/img/structure/B12537240.png)
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
The synthesis of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one typically involves the reaction of phenylacetylene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where the tributyltin group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group is particularly reactive, allowing the compound to form bonds with other molecules and participate in complex reaction pathways. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be compared with similar compounds such as:
1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole: This compound has a similar tributyltin group but differs in its overall structure and reactivity.
1-Phenyl-4-(tributylstannyl)but-1-en-3-one: Another compound with a tributyltin group, but with a shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for forming complex molecules .
Properties
CAS No. |
820250-64-4 |
|---|---|
Molecular Formula |
C28H46OSn |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
WNLQJHWOQCBHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

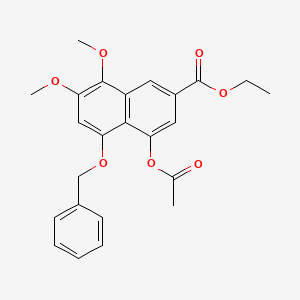
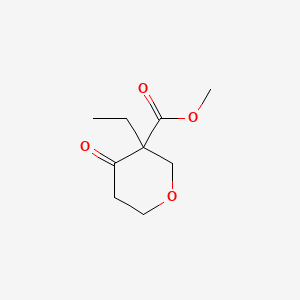

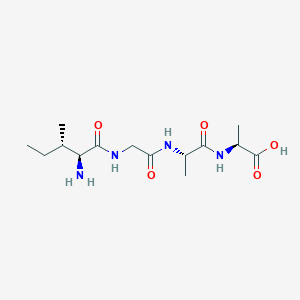
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![4-[5-(4-Methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537197.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
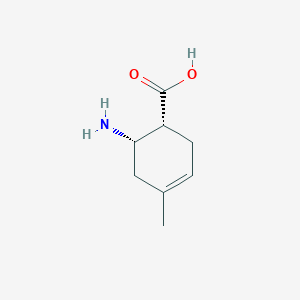
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
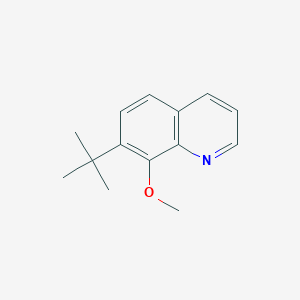
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
